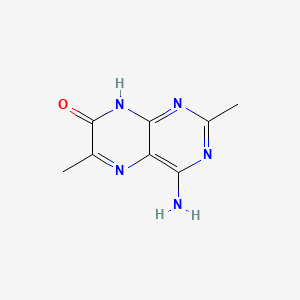

4-Amino-2,6-dimethylpteridin-7(8H)-one

Description

Overview of Pteridinone Derivatives and Their Chemical Significance

Pteridinones are a class of heterocyclic compounds featuring a pteridine (B1203161) core structure, which consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. orientjchem.orgwikipedia.org The "-one" suffix indicates the presence of a carbonyl group on the pteridine framework. These compounds are a subset of pteridines, a group of nitrogen-containing heterocycles of significant interest in medicinal chemistry. orientjchem.org The pteridinone scaffold is considered a "privileged structure" because it can serve as a versatile backbone for designing ligands that interact with a wide range of biological receptors. orientjchem.org

The chemical significance of pteridinone derivatives is rooted in their diverse biological activities. Many have been investigated for their potential in treating a variety of diseases. nih.gov Researchers have synthesized and evaluated numerous pteridinone derivatives that exhibit inhibitory activity against critical cellular targets. For instance, various derivatives have been developed as potent inhibitors of Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), both of which are implicated in cancer progression. pharmaffiliates.comrsc.org Other derivatives have been designed to target endoribonuclease inositol-requiring enzyme 1 (IRE1α) and the B-cell receptor (BCR) signaling pathway, which are relevant in cancer and B-lymphoid malignancies, respectively. nih.govresearchgate.netnih.gov Beyond cancer, pteridinone analogues are being explored for applications in treating viral infections and inflammatory diseases. mdpi.comnih.gov

Historical Context of Pteridinone Research and Development

The history of pteridinone research is intrinsically linked to the discovery of pteridines. The first members of the pteridine family were identified as natural pigments responsible for the coloration of butterfly wings. britannica.com This initial discovery was made by Sir Frederick Gowland Hopkins around 1891. britannica.comexlibrisgroup.com The name "pteridine" itself, proposed by scientist Wieland in 1941, is derived from the Greek word pteron, meaning "wing," which pays homage to this origin. orientjchem.orgbritannica.comnumberanalytics.com

Early research focused on isolating and characterizing these natural pigments, such as xanthopterin (B1683600) (a yellow pigment) and leucopterin (B1674811) (a white pigment). britannica.com Over time, the scope of research expanded significantly as the biological importance of pteridine derivatives became evident. A pivotal moment in their development was the recognition that the folic acid molecule, a crucial vitamin for numerous metabolic processes, contains a pteridine ring. britannica.com This realization spurred further investigation into the synthesis and function of pteridine compounds. In subsequent decades, medicinal chemists began to synthesize a vast array of pteridinone derivatives, leading to the development of important therapeutic agents like methotrexate, a folic acid antagonist used in cancer therapy and for treating autoimmune diseases. orientjchem.org The development of solid-phase synthesis techniques has further accelerated the creation of libraries of pteridinone analogues for structure-activity relationship (SAR) studies, fueling modern drug discovery efforts. mdpi.com

Structural Elucidation of 4-Amino-2,6-dimethylpteridin-7(8H)-one and its Unique Features

The compound this compound is a specific derivative of the pteridinone family. Its structure is defined by the core pteridinone ring system with specific substitutions: an amino group (-NH₂) at position 4, and two methyl groups (-CH₃) at positions 2 and 6. The "(8H)" designation indicates that the nitrogen at position 8 is bonded to a hydrogen atom, and the carbonyl group is at position 7.

The fundamental structure is a bicyclic heterocycle, which imparts a degree of rigidity and a specific three-dimensional shape that is crucial for its interaction with biological targets. The arrangement of nitrogen atoms, the carbonyl group, and the amino group creates a pattern of hydrogen bond donors and acceptors. This feature is a key aspect of the "privileged" nature of the scaffold, allowing for specific and strong binding to the active sites of enzymes and receptors. The methyl groups at positions 2 and 6 contribute to the molecule's lipophilicity and can influence its orientation within a binding pocket through steric interactions.

While specific experimental data for this compound is not widely available in published literature, its core properties can be inferred from its structure.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉N₅O |

| Molecular Weight | 191.19 g/mol |

| Core Structure | Pteridinone |

| Key Functional Groups | Amino Group, Carbonyl Group, Methyl Groups |

| Hydrogen Bond Donors | 2 (from -NH₂ and N₈-H) |

| Hydrogen Bond Acceptors | 4 (from N₁, N₃, N₅, and C=O) |

Note: Molecular weight is calculated based on the chemical formula. Hydrogen bond donor/acceptor counts are theoretical.

A unique feature of this compound class is the potential for tautomerism. The "4-Amino...7(8H)-one" structure can exist in equilibrium with its tautomeric form, 2-Amino-4-hydroxy...-pteridine. The specific tautomer that predominates can depend on the solvent and crystalline state.

Current Research Landscape and Academic Relevance of the Compound Class

The academic relevance of pteridinone derivatives remains high, with a significant volume of research published in recent years. nih.govrsc.orgmdpi.com Current investigations are heavily focused on medicinal chemistry, particularly in the field of oncology. Researchers are actively designing and synthesizing novel pteridinone derivatives to act as highly selective inhibitors of various protein kinases that are overactive in cancer cells. rsc.orgresearchgate.net

Recent studies have demonstrated the potential of pteridinone derivatives as dual inhibitors, targeting multiple signaling pathways simultaneously to overcome drug resistance. For example, compounds have been developed to concurrently inhibit PLK1 and BRD4, which could offer a more effective therapeutic strategy for certain cancers. pharmaffiliates.comrsc.org Furthermore, the pteridinone scaffold is being utilized to develop inhibitors for other cancer-related targets like the epidermal growth factor receptor (EGFR) and IRE1α. nih.gov

The research landscape extends beyond cancer. Pteridinone-based molecules are being evaluated as modulators for targets like γ-secretase for potential use in treating Alzheimer's disease and as agonists for Toll-like receptors (TLRs) in the context of treating chronic viral infections. mdpi.comnih.gov The continued exploration of this compound class, facilitated by advanced synthetic methodologies, underscores its enduring importance and potential for yielding new therapeutic agents. mdpi.com The consistent rise in publications and patents related to pyrido[2,3-d]pyrimidin-7(8H)-ones, a closely related structure, further highlights the intense academic and industrial interest in these scaffolds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-dimethyl-8H-pteridin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7/h1-2H3,(H3,9,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHSUWJKMXRUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(N=C2NC1=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431152 | |

| Record name | 4-Amino-2,6-dimethylpteridin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260444-94-8 | |

| Record name | 4-Amino-2,6-dimethylpteridin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2,6 Dimethylpteridin 7 8h One

Classical Synthetic Routes to Pteridinone Scaffolds

The foundational methods for constructing the pteridinone core often rely on well-established cyclization and rearrangement reactions.

Cyclization Reactions in Pteridinone Synthesis

The most prevalent and versatile method for synthesizing pteridinone scaffolds is through the cyclocondensation of a substituted pyrimidine (B1678525) with a suitable dicarbonyl compound or its equivalent. A common strategy involves the reaction of a 4,5-diaminopyrimidine (B145471) derivative with an α-dicarbonyl compound. For the synthesis of pteridin-7(8H)-ones, a key precursor is often a 2,5,6-triaminopyrimidin-4(3H)-one which can undergo cyclization with a 1,2-dicarbonyl compound.

In a general representation of this approach, a suitably substituted 4,5-diaminopyrimidine is reacted with a dicarbonyl compound, such as biacetyl (2,3-butanedione), to yield the corresponding pteridine (B1203161). The reaction typically proceeds by initial Schiff base formation between one of the amino groups of the pyrimidine and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization, often through oxidation or elimination of water.

A related and widely used method is the Taylor synthesis, which involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group. The nitroso group acts as an electrophile, and subsequent reduction and cyclization lead to the pteridine ring system.

Ring Cleavage and Reclosure Approaches for Pteridinone Derivatives

While less common for the de novo synthesis of the primary pteridinone scaffold, ring cleavage and reclosure reactions can be employed for the derivatization or transformation of existing pteridine rings. These methods can introduce structural diversity that might be difficult to achieve through direct synthesis. For instance, oxidative cleavage of a fused ring system followed by intramolecular recyclization with a different functional group can lead to novel pteridinone analogues. However, specific examples of this approach for the direct synthesis of 4-Amino-2,6-dimethylpteridin-7(8H)-one are not prominently featured in the literature, with cyclization methods being the preferred route.

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful selection of precursors to ensure the correct placement of the amino and dimethyl functionalities on the pteridinone core.

Precursor Selection and Rational Design for Derivatization

The logical precursor for the targeted synthesis of this compound is a pyrimidine ring already containing the necessary amino and methyl groups at the appropriate positions. A key starting material is 2,5,6-triamino-4-pyrimidinone . The 2-amino group will become the 4-amino group of the final pteridinone, and the 5,6-diamino functionalities are crucial for the cyclization to form the second ring.

To achieve the desired 2,6-dimethyl substitution on the final product, this pyrimidine precursor is then condensed with biacetyl (2,3-butanedione) . The two methyl groups of biacetyl will form the 2- and 6-methyl groups of the pteridinone ring system.

The rational design of this synthesis allows for derivatization by modifying the starting pyrimidine or the dicarbonyl compound. For instance, using a different α-dicarbonyl compound would lead to different substituents at the 2- and 6-positions of the pteridinone.

Multi-step Reaction Schemes and Optimization

The synthesis of this compound from 2,5,6-triamino-4-pyrimidinone and biacetyl is a multi-step process that can be optimized for yield and purity.

A representative reaction scheme is as follows:

Nitrosation: Starting from 2-amino-4-hydroxy-6-methylpyrimidine, a nitroso group is introduced at the 5-position using a nitrosating agent like sodium nitrite (B80452) in an acidic medium. This yields 2-amino-4-hydroxy-6-methyl-5-nitrosopyrimidine.

Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite, to form 2,5-diamino-4-hydroxy-6-methylpyrimidine.

Cyclocondensation: This diaminopyrimidine is then reacted with biacetyl in a suitable solvent, often with heating, to form the pteridine ring. This step involves the formation of a dihydropteridinone intermediate which is subsequently oxidized to the final aromatic product.

Optimization of the reaction conditions is crucial for maximizing the yield. researchgate.netresearchgate.netscielo.br This includes the choice of solvent, reaction temperature, and reaction time for the cyclocondensation step. For instance, conducting the reaction in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80°C) can facilitate the cyclization. researchgate.net The purification of the final product is typically achieved through recrystallization or column chromatography.

Advanced Synthetic Techniques

To improve efficiency, yield, and the ability to generate libraries of related compounds, advanced synthetic techniques have been applied to the synthesis of pteridinones.

One of the most significant advancements is the use of solid-phase synthesis . researchgate.netnih.govnih.gov This technique involves attaching a pyrimidine precursor to a solid support (resin) and then carrying out the subsequent reaction steps. nih.gov A common strategy involves linking a pre-formed pyrimidine through a thioether at the 2 or 4 position to a polystyrene resin. nih.gov The cyclization to form the second ring is then performed on the solid support. nih.gov Finally, the desired pteridinone is cleaved from the resin. nih.gov This approach facilitates purification, as excess reagents and byproducts can be washed away, and allows for the high-throughput synthesis of a library of pteridinone derivatives by using a variety of building blocks in the cyclization step. nih.govnih.gov For instance, a library of dihydropteridinones has been successfully generated using a solid-phase approach starting from 4,6-dichloro-5-nitropyrimidine (B16160). nih.gov

Solid-Phase Synthesis of Pteridinone Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for constructing libraries of heterocyclic compounds like pteridinones. nih.gov This methodology relies on anchoring a starting material to a solid support (resin), carrying out a sequence of reactions, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound intermediate. nih.gov

The pioneering work in the solid-phase synthesis of dihydropteridinones involved using supports like Wang resin and ArgoGel resin. nih.govnih.gov A common and effective strategy employs 4,6-dichloro-5-nitropyrimidine as a versatile starting block. nih.govnih.gov The general synthetic sequence involves:

Immobilization : An amino acid is first anchored to the resin. For instance, Wang resin can be acylated with an Fmoc-protected amino acid. nih.gov

Pyrimidine Attachment : After deprotection of the amino group, the resin-bound amino acid reacts with 4,6-dichloro-5-nitropyrimidine. One of the chlorine atoms is displaced by the amino group of the immobilized amino acid. nih.gov

Diversification : The second chlorine on the pyrimidine ring can then be substituted by reacting with a variety of primary or secondary amines, introducing a point of diversity into the molecule. nih.gov

Cyclization and Cleavage : The final steps involve the reduction of the nitro group to an amine, which triggers an intramolecular cyclization to form the pteridinone ring, followed by cleavage from the solid support. nih.govnih.gov

An alternative solid-phase approach links a pre-formed pyrimidine to a polystyrene resin through a thioether bond. Subsequent nitration, reduction, and cyclization with a dicarbonyl compound (like biacetyl for the synthesis of a 2,6-dimethyl derivative) builds the second ring. The final product is then cleaved from the resin.

| Resin Type | Linker Strategy | Key Building Block | Cleavage Method | Reference(s) |

| Wang Resin | Acylation with amino acid | 4,6-dichloro-5-nitropyrimidine | Acid-mediated (e.g., TFA) after cyclization | nih.gov, nih.gov |

| ArgoGel Resin | Acylation with amino acid | 4,6-dichloro-5-nitropyrimidine | Acid-mediated after cyclization | nih.gov |

| Polystyrene | Thioether linkage | Pre-formed 2- or 4-thiopyrimidine | Oxidative (e.g., dimethyldioxirane) followed by nucleophilic substitution |

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex heterocycles like pteridinones, which possess multiple reactive sites. The substitution pattern on the final molecule is often determined by the regioselectivity of the key ring-forming cyclization step. nih.govresearchgate.net

Classical methods, such as the Isay reaction, involve the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. researchgate.net When an unsymmetrical dicarbonyl is used, the reaction can lead to a mixture of regioisomers. For example, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal (B44143) can yield either the 6-methyl or the 7-methyl pteridine derivative depending on the reaction conditions. researchgate.net

Modern synthetic chemistry offers more sophisticated strategies to control regioselectivity:

Directed Cyclizations : Recent methods achieve high regioselectivity through carefully designed intramolecular cyclizations. For instance, a highly regioselective 6-exo-dig iodocyclization of N-propargyl-amino-pyrimidinones has been developed to afford functionalized pteridines under mild conditions. nih.gov This strategy ensures the formation of a single regioisomer by controlling the geometry of the ring closure.

C-H Activation : A powerful and atom-economical strategy for functionalizing pre-formed heterocyclic rings is transition-metal-catalyzed C-H activation. mdpi.comnih.gov While extensively developed for heterocycles like quinolines, this approach represents a frontier in pteridinone chemistry. mdpi.com It allows for the direct introduction of substituents at specific positions (e.g., C6 or C7) without the need for pre-functionalization (like halogenation), thus avoiding multiple synthetic steps. nih.gov Mechanisms can involve oxidative addition or concerted metalation-deprotonation, often guided by a directing group on the substrate. youtube.commdpi.com

Protecting/Activating Groups : Selectivity can be achieved by activating a specific position towards substitution. For example, the C6 position of a pterin (B48896) can be tosylated, making it an excellent leaving group for subsequent nucleophilic substitution or for cross-coupling reactions like the Suzuki coupling, allowing for the regioselective introduction of aryl or other groups. mdpi.com

| Strategy | Description | Key Feature | Reference(s) |

| Regioselective Cyclization | Condensation of a substituted pyrimidine with a reagent where reaction conditions or substrate structure dictates the orientation of cyclization. | Controls the core scaffold formation. | nih.gov, researchgate.net |

| C-H Functionalization | Direct replacement of a C-H bond with a new functional group, catalyzed by a transition metal. | High atom economy; avoids pre-functionalization. | mdpi.com, nih.gov |

| Activating Groups | Conversion of a position (e.g., a hydroxyl group) into a better leaving group (e.g., tosylate) to direct subsequent reactions. | Enables selective functionalization of a pre-formed ring. | mdpi.com |

Sustainable and Green Chemistry Approaches in Pteridinone Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic protocols for pteridinones and related heterocycles. ijbpas.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. rsc.org

Mechanochemistry : One of the most promising green techniques is mechanochemistry, or ball-milling, which involves conducting reactions in the solid state with minimal or no solvent. youtube.comrsc.org This method has been successfully applied to the functionalization of pterin derivatives via Suzuki cross-coupling. mdpi.com The reaction is carried out by milling the reactants with a palladium catalyst and base in a stainless-steel jar, often accelerated by heating, leading to high yields in a solvent-free environment. mdpi.comnih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often improves yields compared to conventional heating. ijbpas.com A solvent-free, regioselective synthesis of 6- and 7-substituted pteridines has been reported using microwave irradiation, highlighting its potential as a green chemistry tool. researchgate.net

Greener Reagents and Solvents : A key aspect of green chemistry is replacing toxic and hazardous substances. For example, traditional syntheses of related pyrimidine precursors often use phosphorus oxychloride for chlorination, which generates significant phosphorus-containing waste. Newer, greener routes avoid such reagents. google.com Furthermore, developing syntheses that can be performed in water or other environmentally friendly solvents is a major goal. rsc.org

| Green Approach | Description | Advantages | Reference(s) |

| Mechanochemistry (Ball-Milling) | Reactions are induced by mechanical force in a milling apparatus. | Solvent-free or minimal solvent use, reduced waste. | mdpi.com, nih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid reaction times, often higher yields, energy efficient. | researchgate.net, ijbpas.com |

| Avoidance of Hazardous Reagents | Replacing toxic chemicals (e.g., phosphorus oxychloride) with safer alternatives. | Improved safety, reduction of toxic waste. | google.com |

| Use of Green Solvents | Employing water or other benign solvents instead of volatile organic compounds (VOCs). | Reduced environmental impact and toxicity. | rsc.org |

Advanced Structural and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

No published NMR data (¹H NMR, ¹³C NMR, or other relevant nuclei) for 4-Amino-2,6-dimethylpteridin-7(8H)-one could be found. Such data would be crucial for elucidating the molecule's solution-state structure, identifying the positions of the methyl and amino groups, and analyzing potential tautomeric equilibria, particularly involving the pteridinone ring system.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Specific mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound, is not present in the available literature. This information is essential for verifying the compound's identity and understanding its stability under ionization.

X-ray Crystallography for Solid-State Structural Determination

A search for single-crystal X-ray diffraction studies on this compound yielded no results. X-ray crystallography would be the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

No specific Infrared (IR) or Raman spectroscopy data for this compound has been published. These techniques are fundamental for identifying the characteristic vibrational modes of the molecule's functional groups, such as the amino group, methyl groups, and the carbonyl group of the pteridinone core.

Computational Chemistry and in Silico Studies of 4 Amino 2,6 Dimethylpteridin 7 8h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic distribution and chemical behavior.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

A typical study in this area would involve optimizing the geometry of 4-Amino-2,6-dimethylpteridin-7(8H)-one to find its most stable three-dimensional conformation. Subsequently, calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be performed. The energies of HOMO and LUMO are crucial indicators of a molecule's ability to donate and accept electrons, respectively, and the HOMO-LUMO energy gap provides a measure of its chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting how the molecule will interact with other chemical species.

Fukui indices are another set of descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the investigation from a static picture to a dynamic one, exploring the conformational landscape of a molecule and its interactions with its environment, particularly with biological macromolecules.

A molecule's biological activity is often dependent on its three-dimensional shape and flexibility. Conformational analysis would explore the different spatial arrangements of the atoms of this compound and their relative energies. Molecular dynamics (MD) simulations could then be employed to study the time-dependent behavior of the molecule, revealing its flexibility and the accessibility of different conformations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. A docking study of this compound would involve placing it into the binding site of a biologically relevant protein and scoring the interactions to estimate its binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Data not available | Data not available | Data not available |

Following molecular docking, MD simulations of the ligand-protein complex can provide a more detailed and dynamic view of the interaction. These simulations can assess the stability of the predicted binding pose and characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools used to elucidate the connection between the chemical structure of a compound and its biological activity. These in silico methods are instrumental in modern drug discovery, enabling the prediction of activity for novel molecules and guiding the design of more potent and selective therapeutic agents. For pteridinone derivatives, including this compound, these studies provide a framework for understanding the structural requirements for their biological targets.

QSAR models are mathematical equations that correlate the physicochemical properties or structural features of a group of molecules with their activities. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D-QSAR: In 2D-QSAR, the activity is correlated with molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors can include constitutional, topological, electrostatic, and quantum chemical properties. For instance, in studies of dihydropteridone derivatives, which are structurally related to this compound, the molecular descriptor "Minimum exchange energy for a C-N bond" (MECN) was found to have a significant influence on the compound's activity. nih.gov Similarly, 2D-QSAR analysis of other heterocyclic compounds like dihydropyrimidinone derivatives has highlighted the importance of topological and autocorrelated descriptors in predicting anticancer activity. nih.gov These models can be linear, developed using methods like Heuristic Method (HM), or nonlinear, using algorithms like Gene Expression Programming (GEP). nih.gov While 2D-QSAR is valuable for understanding the impact of specific properties, it does not fully capture the three-dimensional relationship between a molecule's structure and its activity. nih.gov

3D-QSAR: 3D-QSAR methods overcome the limitations of 2D models by considering the three-dimensional properties of molecules. chemrevlett.com These techniques require the spatial alignment of the molecules in a dataset, which is a critical step influencing the model's quality and predictive power. nih.gov The aligned molecules are then placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. nih.gov These field values are used as descriptors to build a regression model against biological activity. Studies on pteridinone derivatives as Polo-like kinase 1 (PLK1) inhibitors have successfully employed 3D-QSAR to develop predictive models for anticancer drug candidates. mdpi.com The resulting models provide contour maps that visualize regions where specific properties, like bulky groups or electrostatic charges, would enhance or diminish biological activity, thereby guiding the design of new, more potent compounds. nih.govmdpi.com

| Feature | 2D-QSAR | 3D-QSAR |

|---|---|---|

| Molecular Representation | 2D structure (graph) | 3D conformation and alignment |

| Key Descriptors | Topological, constitutional, electronic (e.g., MECN, E-index) nih.govresearchgate.net | Steric and electrostatic fields nih.govmdpi.com |

| Primary Focus | Impact of specific physicochemical properties and fragment counts nih.gov | Correlation between 3D spatial arrangement and activity nih.gov |

| Common Application | Initial screening, prediction based on global molecular properties | Lead optimization, detailed structural modification guidance nih.gov |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. chemrevlett.com They provide a powerful means to correlate the 3D properties of molecules with their biological activities. nih.gov

CoMFA (Comparative Molecular Field Analysis): The CoMFA method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a set of aligned molecules. nih.gov The variations in these fields are then correlated with changes in biological activity using Partial Least Squares (PLS) regression. This results in a QSAR equation and 3D contour maps that show where modifications to the molecular structure would be favorable or unfavorable for activity. nih.gov For example, a CoMFA model of pteridinone derivatives showed that steric and electrostatic fields contributed 81.4% and 18.6% to the variance, respectively. mdpi.com

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com It uses a Gaussian function to calculate the similarity indices, which avoids some of the artifacts associated with the Lennard-Jones and Coulombic potentials used in CoMFA, often resulting in more robust models. mdpi.com Contour maps from CoMSIA provide a more detailed understanding of the structure-activity relationship. For example, yellow isopleths might indicate regions where hydrophobic groups enhance activity, while magenta isopleths could highlight areas where hydrogen bond acceptors are favorable. researchgate.net

Model Validation: The robustness and predictive ability of CoMFA and CoMSIA models are assessed through rigorous statistical validation. Key parameters include:

q² or Q² (cross-validated r²): Obtained through leave-one-out (LOO) cross-validation, a q² value greater than 0.5 indicates good internal predictive ability. nih.gov

R² (non-cross-validated r²): A measure of how well the model fits the training set data. High R² values (e.g., > 0.9) are desirable. mdpi.com

r²_pred (external validation r²): The model's ability to predict the activity of an external test set of compounds not used in model generation. An r²_pred value greater than 0.6 is generally considered to indicate good external predictivity. nih.govnih.gov

In a study on pteridinone derivatives as PLK1 inhibitors, robust CoMFA and CoMSIA models were developed with high validation coefficients, demonstrating their predictive power. mdpi.com

| Model | q² (LOO) | R² | r²_pred (External) | Reference |

|---|---|---|---|---|

| CoMFA (Pteridinones) | 0.67 | 0.992 | 0.683 | mdpi.com |

| CoMSIA/SHE (Pteridinones) | 0.69 | 0.974 | 0.758 | mdpi.com |

| CoMSIA/SEAH (Pteridinones) | 0.66 | 0.975 | 0.767 | mdpi.com |

| CoMFA (Pyridinones) | 0.706 | - | 0.720 | nih.gov |

| CoMSIA (Pyridinones) | 0.723 | - | 0.750 | nih.gov |

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and trigger a biological response. Pharmacophore models are crucial for target recognition and are widely used in virtual screening to identify novel hit compounds from large chemical databases. nih.gov

The generation of a pharmacophore model can be ligand-based or structure-based. In the absence of a known receptor structure, ligand-based methods are employed. Algorithms like HypoGen analyze a set of active compounds to generate hypotheses about the key features responsible for their activity. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov

For instance, in a study to design novel inhibitors for a target protein, a pharmacophore model was generated consisting of one HBA, one HBD, one hydrophobic feature, and one aromatic center. nih.gov This model represents the crucial interaction points required for binding. Once validated, this pharmacophore hypothesis can be used as a 3D query to screen databases for new molecules that match the feature arrangement. nih.gov This approach allows for the efficient identification of structurally diverse compounds that are likely to be active, which can then be synthesized and tested. For pteridinone derivatives, pharmacophore modeling can help identify the key structural motifs necessary for their interaction with targets like PLK1, guiding the discovery of new potential drug candidates.

Molecular Mechanisms of Biological Interaction for 4 Amino 2,6 Dimethylpteridin 7 8h One and Its Analogues

Enzyme Inhibition and Activation Mechanisms

Pteridinone derivatives are recognized for their capacity to interact with a range of enzymes, primarily through competitive inhibition at active sites. Their structural resemblance to endogenous ligands, such as cofactors and substrates, allows them to function as antagonists for critical enzymatic processes.

While direct enzymatic data for 4-Amino-2,6-dimethylpteridin-7(8H)-one is not extensively detailed in the reviewed literature, the broader class of pteridinone derivatives has been identified as a promising scaffold for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.

Polo-like kinase 1 (PLK1), a key regulator of mitotic progression, has been a particular focus. A recent study detailed the design of novel pteridinone derivatives that act as potent dual inhibitors of both PLK1 and the bromodomain-containing protein 4 (BRD4). rsc.org In this research, the most effective compound demonstrated significant inhibition of PLK1 (96.6%) and BRD4 (59.1%), leading to potent antiproliferative effects across several cancer cell lines, including A549 (lung), HCT116 (colon), PC-3 (prostate), and MCF-7 (breast). rsc.org

The specificity of pteridine-based compounds is highly dependent on the substitutions on the core ring structure. Different analogues have been shown to target a variety of kinases, highlighting the versatility of the scaffold:

BCR Kinase: A family of 4-aminopyrido[2,3-d]pyrimidin-7-(8H)-ones was found to inhibit upstream tyrosine kinases in the B cell receptor (BCR) signaling pathway, such as Btk, Syk, and Lyn, showing potential in treating non-Hodgkin's lymphomas. nih.govresearchgate.net

RIPK1: 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives were developed as potent and selective inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis. nih.gov

MST3/4 Kinases: Pyrido[2,3-d]pyrimidin-7(8H)-one-based compounds have been optimized to act as selective inhibitors of mammalian STE20-like kinases 3 and 4 (MST3/4). researchgate.net

Akt Kinases: Exploration of pyrrolopyrimidine analogues, a related heterocyclic system, led to the discovery of potent inhibitors of Akt kinases. manchester.ac.uk

This body of research indicates that while the pteridinone core is a viable starting point for kinase inhibition, the ultimate target and specificity are dictated by the specific chemical groups attached to it.

A primary mechanism of action for many pteridine (B1203161) analogues is the inhibition of dihydrofolate reductase (DHFR). researchgate.netmdpi.com This enzyme is critical for cellular life, as it catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.comwikipedia.org THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA, RNA, and proteins. mdpi.com By inhibiting DHFR, these compounds effectively halt DNA replication and cell division, making them potent antimicrobial and anticancer agents. wikipedia.org

The inhibitory activity of pteridine derivatives is attributed to their structural similarity to the natural substrate, dihydrofolate. wikipedia.org The 2,4-diaminopyrimidine (B92962) motif, present in many DHFR inhibitors like trimethoprim (B1683648) and in the subject compound's structural class, is a key feature that allows these molecules to bind competitively to the enzyme's active site. researchgate.netmdpi.com This prevents the natural substrate from binding and halts the catalytic cycle. nih.gov

| Enzyme Target | Compound Class | Mechanism of Action | Reference |

|---|---|---|---|

| Polo-like kinase 1 (PLK1) | Pteridinone derivatives | Dual competitive inhibition (with BRD4) | rsc.org |

| BCR-related kinases (Btk, Syk, Lyn) | 4-aminopyrido[2,3-d]pyrimidin-7-(8H)-ones | Inhibition of phosphorylation | nih.gov |

| Dihydrofolate Reductase (DHFR) | 2,4-diaminopyrimidine-containing compounds | Competitive inhibition at substrate binding site | researchgate.netnih.gov |

| Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) | 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones | Kinase inhibition | nih.gov |

Receptor Binding and Modulation

Based on the reviewed scientific literature, there is currently no specific information available regarding the direct binding or modulation of cell surface or nuclear receptors by this compound. While related heterocyclic compounds and other small molecules have been studied as allosteric modulators for receptors like the cannabinoid CB1 receptor, a direct link to pteridinone derivatives has not been established in the available data. nih.govnih.gov

Interactions with Nucleic Acids and Proteins

Beyond enzyme inhibition, certain pteridine analogues have been shown to interact directly with nucleic acids. These interactions are often sequence- or structure-specific and can be harnessed for use as molecular probes. For instance, pteridine nucleoside analogues like 3-methyl isoxanthopterin (B600526) can be incorporated into DNA oligonucleotides. nih.gov When these oligonucleotides hybridize with a complementary strand, the pteridine analogue can bulge out from the double helix, causing a detectable increase in its fluorescence. nih.gov This property allows for the development of sensitive probes for detecting specific DNA or RNA sequences. nih.gov

The interaction is not limited to synthetic probes. Some pteridine derivatives can recognize and bind to non-canonical nucleic acid structures, such as those containing abasic sites (a location in a DNA or RNA strand that has lost its base). This binding can be specific and is influenced by the substituents on the pteridine ring. This suggests a potential role for these molecules in targeting damaged or unusual nucleic acid structures within the cell.

Cellular Pathway Perturbations (in vitro models)

The inhibition of key enzymes and other molecular interactions by pteridinone derivatives leads to significant disruptions in cellular pathways, which have been observed in various in vitro models.

A consistent finding across studies of pteridinone derivatives is their potent antiproliferative activity against a variety of human tumor cell lines. nih.gov This effect is a direct consequence of the molecular mechanisms described above, primarily the inhibition of kinases crucial for cell cycle progression and the disruption of folate metabolism required for proliferation.

Research has shown that treatment with pteridinone analogues can induce significant changes in cellular processes:

Induction of Apoptosis: Many pteridinone derivatives trigger programmed cell death, or apoptosis, in cancer cells. nih.gov This is often characterized by morphological changes, the cleavage of executioner proteins like caspase-3 and caspase-9, and an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing. Depending on the specific derivative and the cell type, arrest has been observed in the G0/G1, S, or G2/M phases of the cell cycle. researchgate.netmdpi.com For example, one pteridinone derivative was shown to arrest HCT-116 cells in the S phase. rsc.org In contrast, selective inhibition of MST3/4 kinases by a pyrido[2,3-d]pyrimidin-7(8H)-one derivative caused cell cycle arrest in the G1 phase. researchgate.net

| Cellular Process | Observed Effect | Example Cell Lines | Reference |

|---|---|---|---|

| Cell Proliferation | Potent inhibition (IC50 in low µM range) | MKN-45, MGC-803, EC-109, H1650, A549, HCT116 | rsc.orgnih.gov |

| Apoptosis | Induction via caspase-3/9 cleavage, modulation of Bax/Bcl-2 | MKN-45, HCT-116, Huh-7 | nih.govresearchgate.net |

| Cell Cycle | Arrest at G1, S, or G2/M phase | HCT116, A549, MCF-7, SKOV3 | rsc.orgmdpi.com |

| Cell Migration | Suppression of tumor cell migration | HCT-116 | rsc.org |

These findings underscore the potential of the pteridinone scaffold to perturb cellular pathways essential for cell growth and survival, particularly in the context of cancer.

Mechanistic Insights into Anti-inflammatory Activity

Pteridine derivatives have demonstrated significant anti-inflammatory properties through various molecular mechanisms. nih.govnih.govtandfonline.comresearchgate.netnih.gov The pteridine ring is a scaffold for developing novel anti-inflammatory agents due to its presence in biologically active molecules and the wide range of clinically useful properties exhibited by its synthetic derivatives. nih.govtandfonline.com

One of the primary anti-inflammatory mechanisms of pteridine analogues is the inhibition of pro-inflammatory cytokines. A synthetic pteridine analogue, 4AZA2096, was found to potently inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor (TNF) in peripheral blood mononuclear cells. nih.gov In animal models of colitis, this compound led to a reduction in inflammatory lesions, edema, and neutrophil infiltration, as indicated by decreased myeloperoxidase activity. nih.gov The treatment specifically lowered intralesional TNF production without causing generalized immunosuppression. nih.gov

Other pteridine derivatives exhibit anti-inflammatory effects by targeting enzymes involved in the inflammatory cascade. A novel series of N-substituted 2,4-diaminopteridines were identified as potent inhibitors of soybean lipoxygenase, an enzyme involved in the production of inflammatory mediators. nih.govtandfonline.comnih.gov For instance, the compound 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine demonstrated significant anti-inflammatory activity in a rat model of colitis. nih.govtandfonline.comresearchgate.netnih.gov Some pteridine derivatives also show inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov For example, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a derivative of 4-nerolidylcatechol, was found to inhibit both COX-1 and COX-2 enzymes. nih.gov This compound also reduced the activity of phospholipase A₂ (PLA₂), another key enzyme in the inflammatory pathway. nih.gov

Table 1: Anti-inflammatory Activity of Pteridine Analogues

| Compound/Analogue | Mechanism of Action | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4AZA2096 | Inhibition of LPS-induced TNF production | Mouse model of colitis | Reduced inflammatory lesions, edema, and neutrophil infiltration. | nih.gov |

| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | Inhibition of soybean lipoxygenase | Rat model of colitis | Potent anti-inflammatory activity with a 41% reduction in inflammation. | nih.gov, tandfonline.com, researchgate.net, nih.gov |

| (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol | Inhibition of PLA₂, COX-1, and COX-2 enzymes | Mouse models of paw edema and pleurisy | Reduced edema, leukocyte migration, and myeloperoxidase activity. | nih.gov |

Mechanistic Insights into Antioxidant Activity

The pteridine ring system is a key structural feature for antioxidant activity, with many derivatives acting as potent radical scavengers and inhibitors of lipid peroxidation. nih.govtandfonline.comnih.govresearchgate.net The antioxidant properties of pteridines are closely linked to their anti-inflammatory effects, as reactive oxygen species (ROS) are often implicated in inflammatory processes. nih.govtandfonline.comnih.gov

A study of N-substituted 2,4-diaminopteridines revealed that many of these compounds exhibit significant lipid antioxidant properties. nih.govtandfonline.comnih.gov The antioxidant activity of pteridines is influenced by their structural characteristics, such as the number of functional groups with exchangeable protons and their hydrophilicity. researchgate.net For example, sulfur-containing pteridines have been shown to inhibit the peroxidation of linoleic acid. researchgate.net

The antioxidant mechanism of some pteridine derivatives involves direct radical scavenging. nih.govtandfonline.com This has been demonstrated in various assays where these compounds effectively neutralize free radicals. nih.govtandfonline.com The ability to combat oxidative stress contributes to their therapeutic potential in a range of diseases associated with inflammation. nih.govtandfonline.comnih.gov

Table 2: Antioxidant Activity of Pteridine Analogues

| Compound/Analogue | Mechanism of Action | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-substituted 2,4-diaminopteridines | Radical scavenging, inhibition of lipid peroxidation | Various antioxidant assays | Potent lipid antioxidant properties. | nih.gov, tandfonline.com, nih.gov |

| Sulfur-containing pteridines | Inhibition of lipid peroxidation | Linoleic acid peroxidation model | Effective inhibition of linoleic acid peroxidation. | researchgate.net |

| 5,8-diethyl-5,6,7,8-tetrahydropteridine 10b | Reducing ability | Not specified | Showed very potent reducing ability (97%). | nih.gov |

Mechanistic Insights into Antiviral and Antibacterial Actions

Pteridine derivatives have been investigated for their potential as antimicrobial agents, with some analogues demonstrating notable antiviral and antibacterial activities. ijrpr.com

In the realm of antiviral research, the compound 2-Amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one has shown inhibitory effects on the proliferation of poliovirus in Vero cells. nih.gov Another study focused on derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide, which were tested against various strains of influenza A and B viruses. nih.gov These compounds were found to inhibit an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration into the host cell. nih.gov

With regard to antibacterial actions, the pteridine scaffold is considered a promising starting point for the development of new antibacterial drugs. ijrpr.com While specific mechanistic studies on the antibacterial properties of this compound are limited, the broader class of pteridine derivatives has been evaluated for such activities. ijrpr.com For example, the antifolate drug methotrexate, which contains a pteridine ring, inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis in both mammalian and microbial cells. ijrpr.com This mechanism highlights a potential pathway through which pteridine analogues could exert antibacterial effects. ijrpr.com

Table 3: Antiviral Activity of Pteridine Analogues

| Compound/Analogue | Virus | Cell Line | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| 2-Amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one | Poliovirus | Vero cells | Inhibition of viral proliferation. | nih.gov |

| 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives | Influenza A (H1N1, H3N2, H5N1), Influenza B | Madin Darby canine kidney (MDCK) cells | Inhibition of an early step in the virus replication cycle (adsorption/penetration). | nih.gov |

Structure Activity Relationship Sar Studies of 4 Amino 2,6 Dimethylpteridin 7 8h One Derivatives

Impact of Substituent Modifications on Molecular Interactions

The biological activity of 4-Amino-2,6-dimethylpteridin-7(8H)-one derivatives is profoundly influenced by the nature and position of various substituents on the pteridinone core. These modifications directly impact the non-covalent interactions between the ligand and its target protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Computational studies, including molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, have been instrumental in elucidating these interactions. For instance, in the context of Polo-like kinase 1 (PLK1) inhibition, molecular docking studies have revealed that the pteridinone scaffold fits into the ATP-binding pocket of the kinase. nih.gov Key amino acid residues within this pocket form critical interactions with the derivatives.

A 3D-QSAR study on a series of pteridinone derivatives as PLK1 inhibitors highlighted the importance of specific substitutions. The contour maps from this study indicated that bulky, electron-withdrawing groups at certain positions enhance inhibitory activity, likely by forming favorable interactions with specific residues in the active site. Conversely, bulky substituents at other positions were found to be detrimental to activity, suggesting steric hindrance. nih.gov

The amino group at the C4 position is a crucial feature, often acting as a hydrogen bond donor. Modifications to this group can significantly alter the binding affinity. Similarly, the methyl groups at C2 and C6 contribute to the hydrophobic interactions within the binding pocket. Altering these groups can modulate the compound's lipophilicity and, consequently, its interaction with hydrophobic residues in the target protein.

Mapping Key Pharmacophoric Features for Target Recognition

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound derivatives, particularly those targeting kinases like PLK1, several key pharmacophoric features have been identified through computational modeling.

A typical pharmacophore model for pteridinone-based kinase inhibitors includes:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pteridine (B1203161) ring system and the carbonyl oxygen at the C7 position are critical hydrogen bond acceptors, interacting with hydrogen bond donor residues in the kinase hinge region.

Hydrogen Bond Donors (HBD): The amino group at the C4 position is a key hydrogen bond donor.

Hydrophobic/Aromatic Features: The pteridinone core itself provides a significant hydrophobic surface. Additionally, aromatic substituents introduced at various positions can engage in π-π stacking or hydrophobic interactions with aromatic residues in the active site, such as tyrosine and phenylalanine. nih.gov

A 3D-QSAR pharmacophore hypothesis for pteridine reductase inhibitors, a related class of compounds, identified two hydrogen bond donors, one hydrophobic aromatic feature, and one ring aromatic feature as crucial for inhibitory activity. nih.gov While the target is different, this underscores the general importance of these features in the interaction of pteridine-based scaffolds with their targets. The development of such pharmacophore models is instrumental in virtual screening campaigns to identify novel and potent inhibitors.

Optimization of Molecular Scaffolds for Enhanced Biological Potency

The optimization of the this compound scaffold is a central theme in the development of potent drug candidates. This process involves iterative cycles of chemical synthesis and biological evaluation to refine the molecular structure for improved efficacy and selectivity.

One successful optimization strategy involves the introduction of various side chains at the N8 position of the pteridinone ring. For example, the introduction of a piperazine (B1678402) moiety linked to a substituted phenyl ring has been shown to significantly enhance the antiproliferative activity against various cancer cell lines. rsc.org

Another approach involves the modification of the substituents on the core pteridinone structure. In a series of pteridine-7(8H)-one derivatives developed as selective CDK4/6 inhibitors, modifications at the C6 position led to significant improvements in potency. Compound L2 from this series, featuring a specific substitution at C6, exhibited IC50 values of 16.7 nM and 30.5 nM against CDK4 and CDK6, respectively. nih.gov

The following table summarizes the biological activity of selected pteridin-7(8H)-one derivatives, illustrating the impact of scaffold modifications on their anticancer potency.

| Compound | R1 | R2 | Target | IC50 (µM) | Cell Line |

| 12 | H | Substituted Phenyl | - | 4.32 | MKN-45 |

| 12 | H | Substituted Phenyl | - | 7.01 | MGC-803 |

| L2 | Modified | Modified | CDK4 | 0.0167 | - |

| L2 | Modified | Modified | CDK6 | 0.0305 | - |

| III4 | Modified | Modified | PLK1 | - | - |

| III4 | - | - | - | 1.27 | A549 |

| III4 | - | - | - | 1.36 | HCT116 |

| III4 | - | - | - | 3.85 | PC-3 |

| III4 | - | - | - | 4.06 | MCF-7 |

Data sourced from multiple studies. rsc.orgnih.govnih.gov This table is for illustrative purposes and the R groups represent complex substitutions detailed in the original research.

These examples demonstrate that strategic modifications to the pteridinone scaffold can lead to highly potent and selective inhibitors.

Future Research Directions and Unexplored Avenues for 4 Amino 2,6 Dimethylpteridin 7 8h One

Development of Novel Synthetic Methodologies

The advancement of pteridinone-based research is intrinsically linked to the availability of efficient and versatile synthetic routes. While classical methods involving the condensation of pyrimidine (B1678525) precursors have been established, future efforts must focus on creating more sophisticated and "green" methodologies. researchgate.netnih.gov

Future synthetic research should prioritize:

Regioselective Functionalization: Developing methods that allow for precise and controlled introduction of various substituents at different positions of the pteridinone core is paramount. This will enable the systematic exploration of structure-activity relationships (SAR).

Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and non-toxic catalysts should be explored to minimize the environmental impact of synthesis. nih.gov Techniques such as microwave-assisted synthesis and mechanochemistry could offer advantages in terms of reaction times, yields, and scalability. nih.gov

Polymer-Supported and Flow Chemistry Synthesis: Solid-phase synthesis and continuous flow processes can facilitate the rapid generation of a library of 4-Amino-2,6-dimethylpteridin-7(8H)-one analogs for high-throughput screening. mdpi.com These technologies offer improved purification, automation, and scalability.

Novel Catalytic Systems: Exploration of new metal-based or organocatalytic systems could open up new reaction pathways for the construction and derivatization of the pteridinone scaffold, which are currently inaccessible.

Table 1: Comparison of Synthetic Methodologies for Future Exploration

| Methodology | Potential Advantages for Pteridinone Synthesis | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov | Optimization of reaction conditions (temperature, time, power) for specific pteridinone derivatizations. |

| Flow Chemistry | High scalability, improved safety for hazardous reactions, precise control over reaction parameters. | Development of continuous flow reactors for multi-step synthesis of pteridinone libraries. |

| Novel Catalysis | Access to new chemical space, increased efficiency and selectivity, milder reaction conditions. | Screening of novel organocatalysts and transition metal complexes for C-H activation and cross-coupling reactions on the pteridinone core. |

| Green Synthesis | Reduced environmental impact, use of renewable resources, safer protocols. nih.gov | Replacement of hazardous solvents and reagents with sustainable alternatives in existing synthetic routes. |

Discovery of New Biological Targets and Mechanisms

Pteridine (B1203161) derivatives have demonstrated a wide range of biological activities, notably as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.govnih.govmiamioh.edu For instance, various pteridinone derivatives have been identified as potent inhibitors of Polo-like kinase 1 (PLK1) and as dual inhibitors of PLK1 and Bromodomain-containing protein 4 (BRD4), both significant targets in oncology. nih.govmiamioh.edu However, the full spectrum of biological targets for this compound remains largely unknown.

Future research in this area should include:

Broad-Panel Kinase Screening: Systematically screening the compound against a comprehensive panel of human kinases to identify novel, potent, and selective inhibitory activities.

Phenotypic Screening: Utilizing cell-based phenotypic screens to uncover unexpected biological effects or mechanisms of action that are not hypothesis-driven. This can reveal novel therapeutic applications beyond the well-trodden path of kinase inhibition.

Target Deconvolution: For hits identified through phenotypic screening, employing advanced chemical proteomics and genetic techniques to identify the specific molecular target(s) responsible for the observed phenotype.

Exploring Non-Cancer Indications: Given the diverse roles of pteridines in biology, investigating the potential of this compound in other disease areas such as inflammatory disorders, neurodegenerative diseases, and infectious diseases is a critical next step. nih.govresearchgate.net The NIH's "Illuminating the Druggable Genome" (IDG) initiative highlights that a substantial portion of the human proteome remains understudied, offering a vast landscape of potential new targets. nih.govnih.gov

Advanced Computational Approaches for Predictive Modeling

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govmdpi.comresearchgate.net The application of advanced computational methods can significantly guide the future development of this compound derivatives.

Future computational efforts should focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM): Applying these high-level computational methods to gain a more accurate understanding of ligand-target interactions, including polarization and charge-transfer effects, which are often overlooked in classical molecular docking. nih.gov

Artificial Intelligence and Machine Learning (AI/ML): Developing and training AI/ML models on existing SAR data for pteridinones and related heterocyclic compounds. nih.govtechnologynetworks.com These models could predict the bioactivity of novel virtual compounds, prioritize them for synthesis, and even predict potential off-target effects or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Molecular Dynamics (MD) Simulations and Free Energy Calculations: Using long-timescale MD simulations to study the conformational dynamics of the target protein upon binding of the pteridinone ligand and employing methods like free energy perturbation (FEP) or thermodynamic integration (TI) to accurately predict binding affinities. researchgate.net

Predictive Polypharmacology: Developing computational models to predict the interactions of a drug candidate with multiple targets, which is crucial for understanding both efficacy and potential side effects. nih.gov

Table 2: Advanced Computational Tools and Their Future Application

| Computational Method | Application in Pteridinone Research | Desired Outcome |

|---|---|---|

| Machine Learning (ML) | QSAR modeling, virtual screening, ADMET prediction. nih.gov | Rapid identification of promising new derivatives with desired activity and drug-like properties. |

| Free Energy Calculations | Accurate prediction of binding affinity for lead optimization. nih.gov | Rational design of compounds with enhanced potency and selectivity. |

| Molecular Dynamics (MD) | Analysis of protein-ligand stability and conformational changes. researchgate.net | Deeper understanding of the molecular mechanism of inhibition. |

| Quantum Mechanics (QM) | Elucidation of electronic structure and reaction mechanisms. nih.gov | Insight into enzymatic reactions involving pteridines and design of mechanism-based inhibitors. |

Exploration of Interdisciplinary Applications in Chemical Biology

Chemical biology seeks to understand complex biological systems using chemical tools. The this compound scaffold is an excellent candidate for the development of such tools to probe biological pathways where pteridines play a role. nih.gov

Future directions in this interdisciplinary space include:

Development of Chemical Probes: Synthesizing derivatives of this compound that are functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups. These probes can be used for target identification, validation, and imaging of pteridine-binding proteins in living cells.

Studying Pteridine-Dependent Pathways: Utilizing these novel chemical tools to investigate the roles of pteridines in less understood biological contexts. The discovery of a hybrid nonribosomal peptide synthetase-pteridine synthase biosynthetic gene cluster suggests that pteridines are involved in more complex metabolic pathways than previously appreciated. nih.gov

Fragment-Based Drug Discovery (FBDD): Using the core pteridinone structure as a starting fragment for FBDD campaigns against novel protein targets. This approach can identify new binding pockets and lead to the development of entirely new classes of inhibitors.

Addressing Gaps in Current Understanding of Pteridinone Biology

Despite decades of research, significant knowledge gaps persist in our understanding of pteridine and pteridinone biology. nih.govresearchgate.net A concerted effort is needed to build a more comprehensive picture of their roles in health and disease.

Key areas to address include:

Systematic Target Profiling: Moving beyond a one-compound, one-target approach to systematically map the protein interaction landscape (the "interactome") of this compound and its key analogs.

Understanding Polypharmacology: Many small molecule inhibitors interact with multiple targets. A critical future goal is to understand the polypharmacology of pteridinones to better predict both their therapeutic effects and potential liabilities. nih.gov

Bridging In Vitro Activity and In Vivo Efficacy: A common challenge in drug discovery is the poor translation of in vitro potency to in vivo efficacy. cas.org Future research must focus on understanding the pharmacokinetic and pharmacodynamic properties of pteridinone derivatives to improve their clinical translatability.

Investigating Endogenous Roles: While many synthetic pteridines are developed as enzyme inhibitors, the endogenous roles of naturally occurring pteridinones are not fully elucidated. nih.gov Future studies could uncover new signaling pathways or regulatory functions mediated by these molecules, providing new rationales for therapeutic intervention. There is a general lack of information on the molecular and physiologic processes that control the disposition of such compounds in the body. nih.gov

By systematically pursuing these future research directions, the scientific community can move closer to realizing the full potential of this compound, potentially leading to the development of novel therapeutics and a deeper understanding of fundamental biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 4-Amino-2,6-dimethylpteridin-7(8H)-one, and how do they address regioselectivity challenges?

- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, pyridopyrimidinone derivatives are synthesized via cyclocondensation of pyrimidine precursors with β-dicarbonyl compounds under controlled temperatures (60–80°C) and inert atmospheres to avoid side reactions . Regioselectivity is addressed using steric or electronic directing groups (e.g., amino or methyl substituents) to favor formation at the C2 and C6 positions .

- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of reactive intermediates.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) to resolve impurities .

- Structural Confirmation : Combine -/-NMR to verify methyl and amino substituents, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Data Table :

| Analytical Technique | Parameters | Expected Outcomes |

|---|---|---|

| HPLC | Column: C18; Mobile phase: ACN/HO (70:30) | Single peak at retention time ~5.2 min |

| -NMR | DMSO-d, 400 MHz | δ 2.1 (s, 6H, CH), δ 6.8 (s, 1H, NH) |

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 1A/1B hazards) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for batch-to-batch variability in compound purity . For literature discrepancies, analyze substituent effects via comparative SAR tables:

| Derivative | Substituent (Position) | Biological Activity | Reference |

|---|---|---|---|

| Compound A | -NH (C4) | IC = 1.2 µM (Kinase X) | |

| Compound B | -CH (C6) | No activity (Kinase X) |

- Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance of structural modifications.

Q. What strategies optimize the synthesis of 4-chloro analogs of this compound for further functionalization?

- Methodological Answer : Introduce chlorine at C4 via electrophilic substitution using POCl/PCl under reflux. Post-functionalization with nitrogen nucleophiles (e.g., amines) requires anhydrous conditions and catalytic bases (e.g., KCO) .

- Key Limitation : Chlorine incorporation may reduce solubility; counter with polar co-solvents (e.g., DMSO) in biological assays .

Q. How can computational methods predict the binding affinity of this compound derivatives to target proteins?

- Methodological Answer :

Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

QSAR Modeling : Train models on datasets with >50 derivatives to correlate substituent properties (e.g., logP, polar surface area) with activity .

- Validation : Compare computational predictions with in vitro IC values to refine models.

Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs; analyze degradation products via LC-MS .

- Oxidative Stability : Expose to HO (0.1–1 mM) and monitor by UV-Vis spectroscopy (λ = 270 nm) .

- Data Interpretation : Half-life calculations and Arrhenius plots predict shelf-life under storage conditions.

Methodological Resources

- Synthetic Routes : Retro-synthetic analysis via SciFinder (draw bonds to break for precursor identification) .

- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD testing in rodents) and aquatic toxicity (Daphnia magna assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.